molecular formula C12H8Cl2N2O3S2 B2641936 (Z)-2-(5-(((3,5-dichlorophenyl)amino)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 712307-89-6

(Z)-2-(5-(((3,5-dichlorophenyl)amino)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No.: B2641936
CAS No.: 712307-89-6
M. Wt: 363.23
InChI Key: GYDOXMDXVYKZNG-WTKPLQERSA-N
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Description

(Z)-2-(5-(((3,5-dichlorophenyl)amino)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a complex organic compound featuring a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(((3,5-dichlorophenyl)amino)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid typically involves the following steps:

    Formation of the Thiazolidinone Core: The thiazolidinone ring is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated acetic acid derivative under basic conditions.

    Introduction of the Amino Group: The 3,5-dichloroaniline is introduced via a condensation reaction with the thiazolidinone core, often facilitated by a dehydrating agent such as phosphorus oxychloride.

    Final Functionalization: The methylene group is introduced through a Knoevenagel condensation reaction, using an aldehyde derivative in the presence of a base like piperidine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-(((3,5-dichlorophenyl)amino)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential antimicrobial and anticancer properties. The presence of the thiazolidinone ring is known to enhance biological activity, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential as a therapeutic agent. Studies are conducted to evaluate its efficacy and safety in treating various diseases, including bacterial infections and cancer.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(((3,5-dichlorophenyl)amino)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid involves its interaction with biological targets such as enzymes or receptors. The thiazolidinone ring can inhibit enzyme activity by binding to the active site, while the dichlorophenyl group may enhance binding affinity through hydrophobic interactions. This dual action can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core but differ in their side chains and functional groups.

    Phenylthiazoles: Similar in structure but with a thiazole ring instead of a thiazolidinone ring.

Uniqueness

(Z)-2-(5-(((3,5-dichlorophenyl)amino)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is unique due to the combination of the thiazolidinone ring and the dichlorophenyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a subject of interest for further research and development.

Properties

IUPAC Name

2-[5-[(3,5-dichlorophenyl)iminomethyl]-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O3S2/c13-6-1-7(14)3-8(2-6)15-4-9-11(19)16(5-10(17)18)12(20)21-9/h1-4,19H,5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOWCFGMMKIHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N=CC2=C(N(C(=S)S2)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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